4-[3-(Propylamino)butyl]phenol

Lipophilicity Membrane permeability Partition coefficient

4-[3-(Propylamino)butyl]phenol (CAS 872811-68-2) is a synthetic aminoalkylphenol bearing a para-phenolic hydroxyl and a secondary N-propylamine on a butyl spacer (C13H21NO; MW 207.31 g/mol). Its core scaffold is structurally related to the 4-(3-aminobutyl)phenol motif found in the β1-adrenergic agonist dobutamine, but with a distinct N-propyl substitution that modulates physicochemical and pharmacological properties relative to the primary amine parent and other in-class analogs.

Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
Cat. No. B13297236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(Propylamino)butyl]phenol
Molecular FormulaC13H21NO
Molecular Weight207.31 g/mol
Structural Identifiers
SMILESCCCNC(C)CCC1=CC=C(C=C1)O
InChIInChI=1S/C13H21NO/c1-3-10-14-11(2)4-5-12-6-8-13(15)9-7-12/h6-9,11,14-15H,3-5,10H2,1-2H3
InChIKeyMRXIOOIJWVYJKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[3-(Propylamino)butyl]phenol (CAS 872811-68-2): Sourcing Guide for a Para-Substituted Aminoalkylphenol Research Intermediate


4-[3-(Propylamino)butyl]phenol (CAS 872811-68-2) is a synthetic aminoalkylphenol bearing a para-phenolic hydroxyl and a secondary N-propylamine on a butyl spacer (C13H21NO; MW 207.31 g/mol) . Its core scaffold is structurally related to the 4-(3-aminobutyl)phenol motif found in the β1-adrenergic agonist dobutamine, but with a distinct N-propyl substitution that modulates physicochemical and pharmacological properties relative to the primary amine parent and other in-class analogs [1]. The compound is supplied primarily as a research intermediate (typical purity 95%) for proteomics, medicinal chemistry, and receptor pharmacology applications .

GPCR and β-adrenergic receptor pharmacophore validation studies
Aminoalkylphenol scaffold for medicinal chemistry and SAR expansion
Proteomics and chemical biology probe development

Why 4-[3-(Propylamino)butyl]phenol Cannot Be Interchanged with 4-(3-Aminobutyl)phenol or Its Ortho Isomer


Within the aminoalkylphenol class, subtle structural variations—N-alkyl substitution, phenolic regioisomerism, and amine class—produce quantifiable differences in lipophilicity, polar surface area, and ionization behavior that directly affect membrane permeability, off-target binding, and experimental reproducibility [1]. The N-propyl substituent on 4-[3-(propylamino)butyl]phenol converts a primary amine (LogP ≈ 1.45–1.67) into a secondary amine (LogP ≈ 2.71), altering the compound's partitioning and hydrogen-bonding capacity relative to the primary amine parent, while the para-phenol configuration yields a LogP approximately 0.4 units lower than the ortho isomer (LogP 3.1), meaning procurement of the incorrect regioisomer or N-substitution variant can invalidate quantitative structure–activity relationship (QSAR) predictions and biological assay outcomes [2].

Primary amine parent (4-(3-aminobutyl)phenol) has significantly lower lipophilicity and lacks the secondary amine required for target engagement in β-adrenergic pharmacophore models.

Ortho isomer (CAS 100522-35-8) shifts the critical para-hydroxyl H-bond donor geometry and exhibits higher lipophilicity, altering receptor recognition and assay partitioning.

Dobutamine, while a structural analog, has a much larger MW and H-bond profile, representing a distinct pharmacological tool, not an interchangeable alternative.

Quantitative Differentiation Evidence for 4-[3-(Propylamino)butyl]phenol Against Closest Analogs


LogP Differential: N-Propyl Substitution Increases Lipophilicity by ~0.8–1.3 Log Units Versus the Primary Amine Parent

4-[3-(Propylamino)butyl]phenol (target) exhibits a calculated LogP of 2.71 , compared to 1.45–1.67 for the primary amine parent 4-(3-aminobutyl)phenol [1]. This represents a lipophilicity increase of approximately 0.8–1.3 Log units attributable solely to N-propylation of the terminal amine. In contrast, the bulkier 4-[3-(3-isopropoxy-propylamino)-butyl]-phenol analog has a reported LogP of 1.92 , indicating that the target compound occupies an intermediate lipophilicity space—more membrane-permeable than the isopropoxy analog yet less lipophilic than the ortho isomer (LogP 3.1) [2]. Higher LogP correlates with enhanced passive membrane diffusion but also increased potential for hydrophobic off-target interactions.

Lipophilicity shift
Cross-study comparable
ΔLogP = +0.79 to +1.26 vs. primary amine parent
Supports membrane permeability differentiation
Predicted values from vendor datasets
Lipophilicity Membrane permeability Partition coefficient

Topological Polar Surface Area (TPSA): Target Compound Shows 30% Lower TPSA Than the Primary Amine Parent, Favoring Blood–Brain Barrier Penetration

The target compound has a TPSA of 32.26 Ų , compared to 46.25 Ų for 4-(3-aminobutyl)phenol —a reduction of approximately 30%. This difference arises because N-propylation replaces a primary amine (which contributes two N–H hydrogen-bond donors) with a secondary amine (one N–H donor), reducing the polar surface area. For context, the ortho isomer 2-[3-(propylamino)butyl]phenol has a nearly identical TPSA of 32.3 Ų [1], while dobutamine—the clinical β1-agonist bearing the same core scaffold—has a substantially larger TPSA of 72.72 Ų [2]. TPSA values below 60–70 Ų are generally associated with favorable blood–brain barrier penetration, placing the target compound in a more CNS-accessible range than either the primary amine parent or dobutamine.

Polar surface area
Cross-study comparable
TPSA 32.26 Ų; –30% vs. primary amine parent
May support CNS-penetrant screening cascade fit
Calculated TPSA values from databases
Polar surface area CNS permeability Drug-likeness

Molecular Weight and Drug-Likeness: Target Occupies Intermediate MW Space Between Parent Scaffold and Bulkier Analogs

With a molecular weight of 207.31 g/mol , 4-[3-(propylamino)butyl]phenol sits midway between the minimal primary amine scaffold 4-(3-aminobutyl)phenol (165.23 g/mol) and the more elaborate isopropoxy analog 4-[3-(3-isopropoxy-propylamino)-butyl]-phenol (265.39 g/mol; C16H27NO2) . This intermediate MW positions the target compound favorably within lead-like chemical space (MW ≤ 350) while providing greater hydrophobic surface area for target engagement than the minimal parent. The compound retains only 2 hydrogen-bond donors and 2 acceptors , identical to the parent, versus 3 acceptors for the isopropoxy analog and 4 donors/4 acceptors for dobutamine [1], suggesting a simpler interaction fingerprint that may reduce polypharmacology risk.

Molecular profile
Cross-study comparable
MW 207.31; HBD 2; HBA 2
Intermediate lead-like space for fragment optimization
Simpler H-bond profile than dobutamine
Molecular weight Ligand efficiency Fragment-like properties

Physical State and Handling: Target Is a Liquid at Ambient Temperature, Unlike the Crystalline Primary Amine Parent

4-[3-(Propylamino)butyl]phenol is supplied as a liquid with density approximately 0.98 g/cm³ , in contrast to the primary amine parent 4-(3-aminobutyl)phenol, which is a white crystalline solid with a melting point of 109–112 °C . The liquid physical state of the target compound facilitates direct volumetric dispensing for solution-phase chemistry and eliminates the need for pre-dissolution steps required for the solid parent. The compound carries GHS07 hazard labeling with H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) warning statements . The parent compound has aqueous solubility of 12.3 mg/mL at pH 7.4 , whereas the N-propylated target is expected to have lower aqueous solubility due to its increased lipophilicity—a consideration for biological assay design.

Physical state
Data to verify
Liquid; density ~0.98 g/cm³
Facilitates automated liquid-handling workflows
Lower solubility expected vs. solid parent
Physical form Solubility Laboratory handling

Secondary vs. Primary Amine: N-Propylation Modulates Basicity and Metabolic N-Dealkylation Susceptibility

The target compound contains a secondary alkylamine (pKa predicted in the range of ~10.5–11.0 for the conjugate acid), compared to the primary amine of 4-(3-aminobutyl)phenol (pKa = 10.2 for the –NH3+ group) . Secondary alkylamines are generally less susceptible to oxidative N-dealkylation by cytochrome P450 enzymes than tertiary amines, but more susceptible than primary amines due to the presence of an additional α-carbon for hydrogen-atom abstraction [1][2]. Class-level SAR for β-adrenergic ligands establishes that the secondary amine is essential for receptor stimulation; primary amines in the phenylethanolamine/phenylalkylamine series typically show substantially reduced or absent agonist activity [1]. This suggests that 4-[3-(propylamino)butyl]phenol, bearing a secondary amine, is more likely to retain β-adrenergic receptor binding capacity than the primary amine parent, though this has not been directly quantified for this specific compound.

Amine class & metabolism
Class-level inference
Secondary amine; predicted pKa ~10.5–11.0
Structural prerequisite for β-adrenergic agonism
N-dealkylation susceptibility requires review
Amine basicity Metabolic stability N-dealkylation

Para vs. Ortho Regioisomerism: Target (para-Phenol) Yields 0.4 Log Units Lower Lipophilicity Than Ortho Isomer with Distinct Intramolecular Hydrogen-Bonding

The target compound 4-[3-(propylamino)butyl]phenol (para-substituted) has a LogP of 2.71 and TPSA of 32.26 Ų , while its ortho isomer 2-[3-(propylamino)butyl]phenol (CAS 100522-35-8) has a LogP of 3.1 and TPSA of 32.3 Ų [1]. The ΔLogP of 0.39 units arises from the para-phenol's capacity to form intermolecular hydrogen bonds without the intramolecular H-bonding between the phenolic –OH and the amine nitrogen that can occur in the ortho isomer, which reduces solvent exposure of polar groups and increases apparent lipophilicity. In the context of β-adrenergic receptor pharmacophores, the para-hydroxyl group of the target compound maps onto the critical hydrogen-bond donor required for receptor activation, whereas the ortho-hydroxyl configuration places this donor in a geometrically non-equivalent position, likely altering receptor recognition [2].

Regioisomer comparison
Cross-study comparable
ΔLogP –0.39 vs. ortho isomer
Para-OH critical for receptor pharmacophore geometry
Intramolecular H-bonding shifts ortho isomer properties
Regioisomerism Intramolecular H-bonding Receptor pharmacophore

Recommended Application Scenarios for 4-[3-(Propylamino)butyl]phenol Based on Quantitative Differentiation Evidence


β-Adrenergic Receptor Ligand Screening and Pharmacophore Validation

The target compound's para-phenol, secondary N-propylamine architecture maps onto the established β-adrenergic agonist pharmacophore [1]. Its TPSA of 32.26 Ų and LogP of 2.71 predict favorable membrane permeability for cell-based receptor assays, while its intermediate MW (207.31) and low H-bond donor count (2) make it an efficient starting scaffold for SAR expansion [2]. Researchers validating β1- or β2-adrenergic receptor binding should select this compound over the primary amine parent (which lacks the requisite secondary amine for agonism) or the ortho isomer (which misplaces the critical para-OH H-bond donor).

Proteomics Target Deconvolution and Chemical Biology Probe Development

With a LogP of 2.71—elevated relative to the primary amine parent (LogP 1.45) but lower than the ortho isomer (LogP 3.1)—the compound offers a balanced lipophilicity profile suitable for cellular target engagement studies without excessive nonspecific protein binding [2]. The secondary amine provides a single site for further derivatization (e.g., linker attachment for affinity chromatography or photoaffinity labeling), while the phenolic –OH offers a second orthogonal functionalization handle, making this compound a versatile core for chemical proteomics probe design.

Metabolic Pathway and N-Dealkylation Stability Studies

As a secondary N-propylamine, the compound serves as a model substrate for studying oxidative N-dealkylation by cytochrome P450 enzymes, with a predicted metabolic profile distinct from both primary amines (slower N-dealkylation) and tertiary amines (faster N-dealkylation) [1]. The N-propyl group provides a defined alkyl chain for metabolite identification (propionaldehyde or propionic acid as the dealkylation product), and the compound's liquid physical form facilitates precise dosing in in vitro microsome or hepatocyte incubation assays .

QSAR Model Building and Computational Chemistry Benchmarking

The compound's well-defined physicochemical parameters—LogP 2.71, TPSA 32.26, MW 207.31, 2 HBD, 2 HBA, 6 rotatable bonds [1]—combined with the availability of closely matched comparator data for the primary amine parent (LogP 1.45–1.67, TPSA 46.25) and ortho isomer (LogP 3.1, TPSA 32.3), provide a controlled dataset for calibrating QSAR models that probe the quantitative impact of single structural changes (N-propylation, phenolic regioisomerism) on predicted ADME properties [2]. This makes the compound and its analogs a useful benchmark set for computational chemistry method validation.

Application
Selection Property
Validation Focus
β-Adrenergic receptor ligand screening
Secondary amine and para-phenol pharmacophore
Receptor binding and functional agonism assays
Chemical biology probe development
Balanced LogP and dual functionalization handles
Cellular target engagement and non-specific binding
Metabolic N-dealkylation studies
Secondary N-propylamine substrate profile
CYP enzyme kinetics and metabolite identification
QSAR model benchmarking
Well-defined parameter set and comparator data
Quantitative impact of N-propylation and isomerism

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